![molecular formula C7H6BrN3 B2563284 1-Azido-2-bromo-3-methylbenzene CAS No. 1539475-66-5](/img/structure/B2563284.png)
1-Azido-2-bromo-3-methylbenzene
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Overview
Description
“1-Azido-2-bromobenzene” is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .
Synthesis Analysis
The synthesis of “1-Azido-2-bromobenzene” could involve multiple steps. For instance, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .
Molecular Structure Analysis
The molecular structure of “1-Azido-2-bromobenzene” can be represented by the empirical formula C6H4BrN3 . The molecular weight is 198.02 .
Chemical Reactions Analysis
The reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Scientific Research Applications
Synthesis of Heterocycles
1-Azido-2-bromo-3-methylbenzene serves as a valuable precursor in the synthesis of various heterocyclic compounds. Researchers have harnessed its reactivity to construct five-, six-, and larger-membered heterocycles. These reactions can occur under different conditions, including thermal, catalyzed, or noncatalyzed processes. The resulting heterocycles find applications in medicinal chemistry, materials science, and more .
C-H Amination via Insertion Reactions
Researchers have harnessed 1-Azido-2-bromo-3-methylbenzene for C-H amination via insertion reactions. By introducing nitrogen atoms into specific positions of aromatic rings, they create functionalized heterocycles. These compounds play essential roles in materials science, ligand design, and natural product synthesis.
Future Directions
The future directions of “1-Azido-2-bromobenzene” could involve its use in material sciences. The propensity of organic azides to release nitrogen by thermal activation or photolysis makes them interesting as highly energetic materials. It also produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .
properties
IUPAC Name |
1-azido-2-bromo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKZPMTQAGQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-bromo-3-methylbenzene |
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